

# Improving signal-to-noise in MOG (89-113) ELISPOT assays

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## Compound of Interest

Compound Name: MOG (89-113), human

Cat. No.: B13904147

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## Technical Support Center: MOG (89-113) ELISPOT Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) ELISPOT assays.

### Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing a MOG (89-113) ELISPOT assay?

The main objective is to maximize the signal-to-noise ratio. This means achieving a strong, specific response (high number of distinct spots) in wells stimulated with the MOG (89-113) peptide, while keeping the background (number of spots in negative control wells) as low as possible.

Q2: What are the most common causes of a poor signal-to-noise ratio?

The most frequent issues are high background in negative control wells and a weak or absent signal in the antigen-stimulated wells. These can stem from various factors including cell quality, reagent concentrations, and procedural inconsistencies.

Q3: How important is cell viability for the ELISPOT assay?

Cell viability is critical. Low cell viability can lead to high background and weak signals.<sup>[1][2]</sup> It is recommended to have at least 89% cell viability for reliable results.<sup>[3]</sup> For cryopreserved PBMCs, allowing them to rest for at least one hour after thawing can help remove debris and improve viability.<sup>[1]</sup>

Q4: Can the choice of serum affect my results?

Yes, serum can be a significant source of variability and high background.<sup>[4]</sup> Some serum batches may contain factors that non-specifically activate cells. It is advisable to test several batches of serum to find one that provides a good signal-to-noise ratio or to use serum-free media. Using serum-free freezing media can also contribute to higher cell viability and better assay performance.

Q5: What are appropriate controls for a MOG (89-113) ELISPOT assay?

Essential controls include:

- Negative Control: Cells cultured in medium alone (without the MOG peptide) to determine the baseline or background response.
- Positive Control: Cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA) to confirm cell functionality and that the assay is working correctly.
- No Cell Control: Wells containing all reagents except cells to check for reagent contamination or non-specific binding of antibodies.

## Troubleshooting Guide

### High Background

Q: Why am I seeing a high number of spots in my negative control wells?

Possible Causes & Solutions:

Probable Cause	Recommended Solution
Contaminated Reagents	Endotoxins or other contaminants in media, serum, or DMSO can cause non-specific cell activation. Use fresh, high-quality reagents and filter them if necessary.
Poor Cell Handling	Stressed cells can spontaneously secrete cytokines. Handle cells gently, minimize temperature fluctuations, and avoid vigorous pipetting.
Suboptimal Cell Density	Overcrowding of cells can lead to non-specific activation. It's crucial to optimize the number of cells per well. A typical starting range for PBMCs is $2 \times 10^5$ to $4 \times 10^5$ cells/well.
Inadequate Washing	Insufficient washing can leave behind cells and unbound reagents, contributing to background. Follow the recommended washing steps carefully, ensuring to wash both sides of the membrane after development.
Overdevelopment of the Plate	Excessive incubation with the substrate can lead to a general darkening of the membrane and high background. Reduce the development time and monitor spot formation closely.
High DMSO Concentration	High concentrations of DMSO (above 0.5%) used to dissolve peptides can cause the membrane to leak, leading to a darker background.
Carryover of Cytokines	If cells are pre-incubated with stimulants, secreted cytokines can be carried over into the ELISPOT plate. Ensure cells are washed thoroughly before plating.

## Weak or No Signal

Q: Why am I not seeing any spots, or very few spots, in my MOG (89-113) stimulated wells?

Possible Causes & Solutions:

Probable Cause	Recommended Solution
Low Frequency of Responding Cells	The number of MOG (89-113)-specific T cells may be very low in the sample. Consider increasing the number of cells per well or using a cultured ELISPOT approach to expand antigen-specific cells.
Suboptimal Peptide Concentration	The concentration of the MOG (89-113) peptide may be too low or too high. It is essential to titrate the peptide to find the optimal concentration for stimulation.
Inadequate Incubation Time	The incubation time may not be sufficient for the cells to respond to the peptide. Optimization of the incubation period (typically 18-48 hours) is recommended.
Poor Cell Viability	A high percentage of dead cells will result in a lack of response. Always check cell viability before starting the assay.
Improper Plate Pre-wetting	Inadequate pre-wetting of the PVDF membrane with ethanol can lead to poor capture antibody binding and a weak or absent signal.
Incorrect Antibody Concentrations	The concentrations of the capture or detection antibodies may be suboptimal. It is important to titrate antibodies to their optimal concentrations.

## Experimental Protocols

### Key Experimental Parameters (To be Optimized)

It is crucial to emphasize that the following parameters are starting points and require optimization for each specific experimental system.

Parameter	Recommended Range/Starting Point	Notes
Cell Density	$2 \times 10^5$ - $4 \times 10^5$ PBMCs/well	Titrate to find the optimal number that gives a good signal without high background.
MOG (89-113) Peptide Concentration	1 - 10 $\mu\text{g/mL}$	This needs to be determined empirically for your specific peptide batch and cell type.
Capture Antibody Concentration	5 - 15 $\mu\text{g/mL}$	Higher concentrations (around 5 $\mu\text{g/mL}$ ) can improve the detection of high spot counts. Using 0.5–1 $\mu\text{g}$ per well is also a suggestion for well-defined spots.
Detection Antibody Concentration	1 $\mu\text{g/mL}$	Follow manufacturer's recommendations and consider optimization.
Cell Incubation Time	18 - 48 hours	The optimal time depends on the specific cytokine and cell type.
Substrate Development Time	5 - 15 minutes	Monitor visually and stop the reaction when spots are distinct and the background is low. Overdevelopment increases background.

## Detailed IFN- $\gamma$ ELISPOT Protocol (Adaptable for MOG (89-113))

This protocol provides a general framework. Adherence to sterile techniques throughout is essential.

### Day 1: Plate Coating

- Pre-wet the 96-well PVDF membrane plate with 15  $\mu$ L of 35% ethanol for 1 minute.
- Wash the plate 3-5 times with 200  $\mu$ L/well of sterile PBS.
- Dilute the anti-IFN- $\gamma$  capture antibody to the optimized concentration in sterile PBS.
- Add 100  $\mu$ L of the diluted capture antibody to each well.
- Incubate the plate overnight at 4°C.

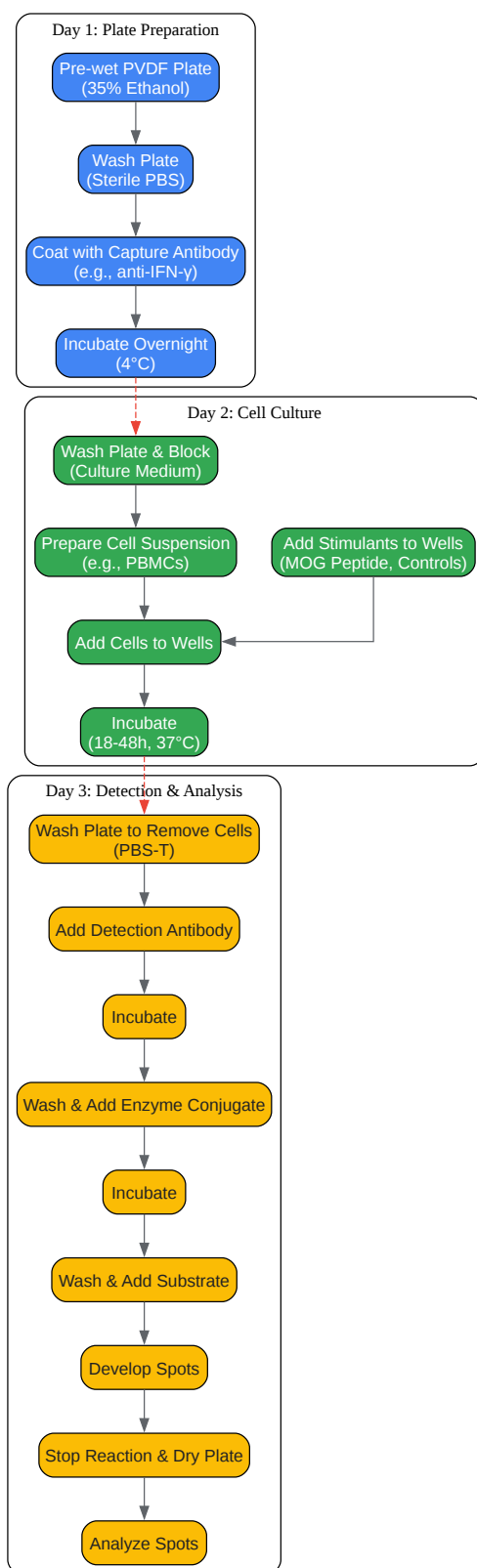
### Day 2: Cell Incubation

- Wash the plate 3-5 times with sterile PBS to remove unbound capture antibody.
- Block the membrane by adding 200  $\mu$ L/well of complete culture medium (e.g., RPMI + 10% FBS) and incubate for at least 2 hours at 37°C.
- Prepare your cell suspension (e.g., PBMCs) and adjust the concentration to the optimized density in complete culture medium. Ensure high cell viability.
- Prepare your stimulants:
  - MOG (89-113) peptide diluted to the optimal concentration in culture medium.
  - Positive control (e.g., PHA) diluted in culture medium.
  - Negative control (culture medium alone).
- Remove the blocking medium from the plate.
- Add 50  $\mu$ L of the appropriate stimulant to each well.
- Add 50  $\mu$ L of the cell suspension to each well.
- Incubate the plate for 18-48 hours at 37°C in a humidified CO<sub>2</sub> incubator. Do not disturb the plate during incubation.

### Day 3: Detection and Development

- Wash the plate 3-5 times with PBS containing 0.05% Tween 20 (PBS-T) to remove the cells.
- Dilute the biotinylated anti-IFN- $\gamma$  detection antibody to its optimal concentration in PBS-T with 0.5% BSA. Filter the antibody solution to remove aggregates.
- Add 100  $\mu$ L of the diluted detection antibody to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate 3-5 times with PBS-T.
- Add 100  $\mu$ L of streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) diluted according to the manufacturer's instructions.
- Incubate for 1 hour at room temperature.
- Wash the plate 3-5 times with PBS-T, followed by 2-3 final washes with PBS alone to remove residual Tween 20.
- Add 100  $\mu$ L of the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.
- Monitor spot development closely (typically 5-15 minutes).
- Stop the reaction by washing the plate thoroughly with deionized water.
- Allow the plate to dry completely in the dark before analysis.

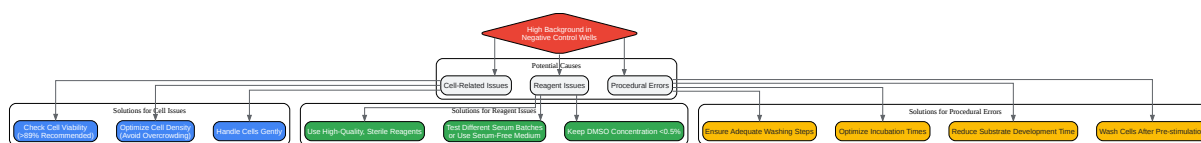
## Visualizations



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Caption: General workflow for an IFN- $\gamma$  ELISPOT assay.





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Caption: Troubleshooting decision tree for high background.

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